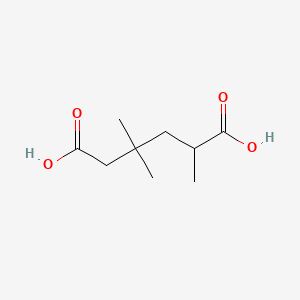

2,4,4-Trimethylhexanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3937-59-5 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2,4,4-trimethylhexanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-6(8(12)13)4-9(2,3)5-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |

InChI Key |

RLEQVGMLDNITBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,4 Trimethylhexanedioic Acid

Oxidative Ring Cleavage Approaches

Oxidative ring cleavage serves as a primary strategy for synthesizing 2,4,4-trimethylhexanedioic acid from cyclic molecules. This approach involves breaking one of the carbon-carbon bonds within the ring of a precursor molecule and oxidizing the newly formed terminal carbons to carboxylic acid groups. The choice of precursor and oxidation method is critical for achieving high yield and selectivity.

Nitric Acid-Mediated Oxidation of Cyclic Ketone Precursors (e.g., 3,3,5-Trimethylcyclohexanone)

The oxidation of 3,3,5-trimethylcyclohexanone (B147574) using nitric acid is a prominent method for producing trimethyladipic acid isomers. This process involves the initial oxidation of the cyclohexanone (B45756) ring, followed by cleavage to form dicarboxylic acids.

The oxidation of 3,3,5-trimethylcyclohexanone with nitric acid can lead to two isomeric products: 2,2,4-trimethyladipic acid and this compound (also known as 2,4,4-trimethyladipic acid). The selectivity of this reaction is critically dependent on the reaction conditions and the mechanism of ring opening.

The key to the oxidative cleavage of the ketone ring is the formation of an enol intermediate. wikipedia.org For an unsymmetrical ketone like 3,3,5-trimethylcyclohexanone, two different enols can be formed, leading to the cleavage of different C-C bonds.

Path A (leading to 2,4,4-trimethyladipic acid): Enolization towards the less substituted carbon (C6) results in cleavage of the C1-C6 bond.

Path B (leading to 2,2,4-trimethyladipic acid): Enolization towards the more substituted carbon (C2) results in cleavage of the C1-C2 bond.

Research indicates that for ketones capable of forming two distinct enols, the reaction predominantly proceeds through the more stable tautomer. wikipedia.org Generally, the more substituted enol is thermodynamically more stable. This suggests that the formation of 2,2,4-trimethyladipic acid would be the favored pathway. However, the precise ratio of isomers is influenced by factors such as temperature and acid concentration, which can affect the kinetics and thermodynamics of enol formation and subsequent oxidation. nih.gov Studies on the oxidation of related structures like 3-methylcyclohexanone (B152366) show that cleavage of the C1-C6 bond occurs more readily than the C1-C2 bond, indicating that multiple factors influence the final product distribution. rsc.org

Table 1: Factors Influencing Isomer Selectivity in Nitric Acid Oxidation

| Parameter | Influence on Reaction | Expected Outcome |

| Enol Stability | The reaction pathway is directed by the stability of the intermediate enol. wikipedia.org | Predominant formation of the dicarboxylic acid resulting from the more stable enol. |

| Temperature | Affects the rate of enolization and oxidation, potentially altering the selectivity. nih.gov | Higher temperatures may lead to different isomer ratios. |

| Nitric Acid Conc. | Influences the oxidizing power and the equilibrium of the reaction intermediates. nih.gov | Can shift the balance between kinetic and thermodynamic control. |

To improve the efficiency and control the selectivity of the nitric acid oxidation, various catalytic systems have been investigated. Transition metal ions, particularly copper(II) and vanadium(V), have been shown to be effective catalysts for the oxidative cleavage of cyclohexanols and cyclohexanones. wikipedia.org

These catalysts play a crucial role in the redox cycles of the reaction. For instance, vanadium(V) can facilitate the oxidation of the organic substrate while being reduced to a lower oxidation state. It is then re-oxidized by nitric acid, allowing it to participate in the catalytic cycle again. The presence of these catalysts can lead to higher conversion rates under milder conditions and can influence the distribution of the resulting dicarboxylic acid products. rsc.org In related systems for the oxidation of cyclic ketones, catalyst systems involving cobalt and manganese have also demonstrated high activity. rsc.orgnist.gov

Table 2: Catalytic Systems for Oxidation of Cyclohexanone Derivatives

| Catalyst System | Precursor | Oxidant | Key Findings | Reference |

| Copper(II) & Vanadium(V) | α-substituted cyclohexanols | Nitric Acid | Catalyzes the oxidative cleavage; reaction requires at least one α-hydrogen for ring opening. | wikipedia.org |

| Co(acac)₂ / Mn(acac)₂ | Cyclohexanone | O₂ / Alkyl Nitrites | Highly active system for oxidation to dicarboxylic acids. | rsc.orgnist.gov |

| Mn(NO₃)₂ / Co(NO₃)₂ | Cyclohexanone | O₂ | Effective for obtaining high yields of adipic acid. | rsc.org |

Electrochemical Oxidative Ring Cleavage of Cyclohexanol Derivatives (e.g., cis- and trans-3,3,5-Trimethylcyclohexanol)

Electrochemical methods offer a sustainable and controllable alternative to traditional chemical oxidants for cleaving cyclic alcohols. By using electricity to drive the oxidation, these methods can often be performed under milder conditions and with fewer hazardous reagents.

The electrochemical oxidation of 3,3,5-trimethylcyclohexanol (B90689) would first convert the alcohol to the corresponding ketone, 3,3,5-trimethylcyclohexanone. researchgate.net Subsequent electrochemical steps would then lead to the ring-opening and formation of the dicarboxylic acid. This approach has been demonstrated for the synthesis of adipic acid from cyclohexanol. researchgate.net

The mechanism of electrochemical ring cleavage of cycloalkanols is believed to proceed through radical intermediates. acs.org For cycloalkanols, the process can be initiated by the generation of a highly reactive alkoxy radical. This can occur through a process known as proton-coupled electron transfer (PCET). acs.org

Once formed, the alkoxy radical can undergo a β-scission reaction, which involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the radical oxygen. This ring-opening step forms a carbon-centered radical, which is then further oxidized at the anode to ultimately form a dicarboxylic acid. Mechanistic studies on related systems suggest that the reaction proceeds via an electrochemical-chemical (EC) pathway, where an initial electron transfer is followed by a chemical reaction step. acs.orgresearchgate.net

For electrochemical synthesis to be viable on a larger scale, the design of the electrolytic cell is crucial. Modern electrochemical synthesis often employs undivided cells, which are simpler in construction and avoid the need for a membrane to separate the anode and cathode compartments. researchgate.netrsc.org Inexpensive and robust electrode materials like graphite (B72142) and nickel are often used. acs.org

Comparative Analysis with Conventional Oxidative Methods

Conventional methods for the synthesis of dicarboxylic acids often rely on strong oxidizing agents, which can lead to the formation of byproducts and present environmental challenges. In contrast, advanced oxidation processes (AOPs) offer a more sustainable and efficient alternative. AOPs utilize highly reactive species, such as hydroxyl radicals, to carry out the oxidation, often with greater selectivity and under milder conditions. mdpi.com

The advantages of AOPs over conventional methods include:

Enhanced Efficiency: AOPs can achieve higher mineralization rates of organic compounds. mdpi.com

Reduced Environmental Impact: By avoiding harsh and toxic reagents, AOPs align better with the principles of green chemistry. mdpi.com

Improved Selectivity: The controlled generation of reactive species can lead to higher yields of the desired product with fewer impurities.

A comparative overview of conventional versus advanced oxidative methods is presented below:

| Feature | Conventional Oxidative Methods | Advanced Oxidation Processes (AOPs) |

| Oxidizing Agents | Strong, often hazardous, acids and metal salts. | In-situ generated reactive species (e.g., •OH). mdpi.com |

| Reaction Conditions | Often require high temperatures and pressures. | Can often be performed under milder conditions. |

| Selectivity | Can be lower, leading to a mixture of products. | Generally higher, leading to purer products. |

| Environmental Impact | Can generate significant hazardous waste. | Considered a "green" method with less waste. mdpi.com |

| Byproducts | Can produce undesirable and toxic byproducts. | Byproducts are often less hazardous (e.g., CO2, H2O). |

Catalytic Synthesis Routes from Non-Cyclic Precursors

The development of catalytic routes from non-cyclic precursors represents a significant advancement in the synthesis of this compound, offering pathways that can be more direct and atom-economical.

A promising route involves the catalytic hydrogenation of dinitrile precursors, such as 2,2,4- or 2,4,4-trimethyl adipic acid dinitrile. This method is attractive due to the potential for high selectivity and the use of molecular hydrogen as a clean reducing agent. The selective hydrogenation of nitriles is a key transformation in the chemical industry for producing amines and, in this case, can be adapted for the synthesis of dicarboxylic acids. nih.govacs.org

Both heterogeneous and homogeneous catalysts have been explored for the hydrogenation of nitriles and related carboxylic acid derivatives. rsc.org

Heterogeneous Catalysts: These are typically solid materials, such as metals supported on a high-surface-area material (e.g., carbon, alumina, silica). researchgate.netgoogle.com Supported bimetallic catalysts, like Ir-Re, have shown good activity in the hydrogenation of dicarboxylic acids. researchgate.net For dinitrile hydrogenation, catalysts containing metals like palladium, platinum, ruthenium, and cobalt have been investigated. nih.govacs.orgresearchgate.net The structure of the catalyst, including the metal particle size and the nature of the support, plays a crucial role in determining its activity and selectivity. nih.gov Characterization techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) are essential for understanding the catalyst's physical and chemical properties. researchgate.netrsc.org

Homogeneous Catalysts: These are soluble in the reaction medium and often consist of a metal complex. nih.gov While they can offer high selectivity and activity under mild conditions, their separation from the product mixture can be challenging. Research in this area focuses on developing catalysts that are both highly active and easily recyclable. researchgate.net

The choice between heterogeneous and homogeneous catalysts often depends on the specific process requirements, including cost, catalyst lifetime, and ease of separation. rsc.orgnih.gov

To maximize the yield and purity of this compound from dinitrile precursors, several reaction parameters must be carefully optimized.

| Parameter | Effect on Reaction | Optimized Conditions |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Typically in the range of 170–240°C for related hydrogenations. globallcadataaccess.org |

| Pressure | Higher hydrogen pressure generally increases the rate of hydrogenation. | Often in the range of 15.0–30.0 MPa for similar processes. globallcadataaccess.org |

| Catalyst Loading | A higher catalyst concentration can increase the reaction rate but also the cost. | Optimized to balance reaction time and cost-effectiveness. |

| Solvent | The choice of solvent can influence the solubility of reactants and the catalyst's performance. | Solvents like water, alcohols, and esters are commonly used. google.com |

| Reaction Time | Sufficient time is needed for complete conversion of the starting material. | Monitored to maximize product yield and minimize byproduct formation. |

Kinetic modeling, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, can be employed to understand the reaction mechanism and predict the optimal conditions for conversion and product distribution. mdpi.com

An alternative and innovative approach involves the catalytic cyclization of 1,2-epoxypropane with acetone. This method represents a potentially more direct route to branched dicarboxylic acids. While specific research on the direct synthesis of this compound via this route is not widely published, related reactions, such as the coupling of epoxides with carbon dioxide, demonstrate the feasibility of catalytic cyclization reactions. researchgate.net The development of a catalytic system for such a transformation would be a significant step forward in the synthesis of this compound. This could potentially involve a one-pot, multi-step reaction sequence catalyzed by a multifunctional catalyst. researchgate.net

Catalytic Hydrogenation of Dinitrile Precursors (e.g., 2,2,4- or 2,4,4-Trimethyl Adipic Acid Dinitrile)

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly methods for producing this compound. nih.govsphinxsai.com Many of the principles of green chemistry align with the economic and regulatory drivers of the chemical industry. researchgate.netwiley-vch.de

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Catalytic routes, such as the hydrogenation of dinitriles, generally have a higher atom economy than stoichiometric reactions.

Use of Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. sphinxsai.com This involves avoiding toxic reagents and solvents.

Use of Renewable Feedstocks: Utilizing raw materials that are derived from renewable resources rather than depleting fossil fuels. sphinxsai.com While the precursors mentioned are traditionally from petrochemical sources, research into bio-based routes for similar diacids, like adipic acid from glucose, is ongoing. sphinxsai.com

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. researchgate.net Catalysts can increase reaction rates, improve selectivity, and reduce energy consumption.

Design for Energy Efficiency: Conducting chemical reactions at ambient temperature and pressure whenever possible to minimize energy requirements. wiley-vch.de

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives such as water or ionic liquids. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a greener chemical industry. nih.gov

Chemical Transformations and Derivatization Strategies for Research Applications

Synthesis of Diesters (e.g., Bis(2-hydroxyethyl) Trimethyladipate)

The conversion of 2,4,4-trimethylhexanedioic acid into its corresponding diesters is a fundamental transformation. This process involves the reaction of both carboxylic acid groups with an alcohol. A notable example is the synthesis of bis(2-hydroxyethyl) trimethyladipate, which would be analogous to the production of important polymer precursors like bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) and bis(2-hydroxyethyl) adipate. prepchem.comnih.govaidic.it The general method involves heating the dicarboxylic acid with an excess of a diol, such as ethylene (B1197577) glycol. google.com For instance, the synthesis of BHET can be achieved by reacting terephthalic acid with ethylene oxide, often in the presence of a catalyst and a solvent mixture, at temperatures up to 150°C. prepchem.comgoogle.com A similar strategy could be employed for trimethyladipic acid to yield its bis(2-hydroxyethyl) ester.

Esterification Reaction Kinetics and Thermodynamics

The kinetics of esterification are critical for optimizing reaction conditions to maximize yield and purity. Esterification is typically a reversible reaction, and its rate is influenced by several factors including temperature, catalyst presence, and the molar ratio of reactants. researchgate.net

Temperature: Increasing the reaction temperature generally increases the rate constant and the conversion of the carboxylic acid to the ester. researchgate.net However, since esterification is an exothermic reaction, an equilibrium is eventually reached.

Catalyst: The reaction is significantly enhanced by the use of a catalyst. researchgate.net Homogeneous catalysts like sulfuric acid or strong organic acids are common, as the limiting step in the mechanism is often the protonation of the carboxylic acid. researchgate.net

Reactant Molar Ratio: The equilibrium conversion can be shifted towards the product side by using an excess of one reactant, typically the alcohol. For example, in the esterification of acetic acid with ethanol (B145695), a high molar ratio of ethanol to acetic acid was found to favor the reaction, achieving high conversion rates. researchgate.net

Kinetic studies often involve determining parameters such as the activation energy (Ea) and the pre-exponential factor (A). nih.gov For the esterification of 2-methyl-4-chlorophenoxyacetic acid, the activation energy was found to be 71.559 kJ/mol. researchgate.net Such parameters are essential for designing and scaling up reactor systems. aidic.itnih.gov The data can be fitted to kinetic models, such as pseudo-homogeneous irreversible models, to accurately describe the reaction behavior. mdpi.com

Table 1: Factors Affecting Esterification Reaction Kinetics

| Factor | Effect on Reaction Rate | Description |

|---|---|---|

| Temperature | Increases rate constant and conversion up to equilibrium. researchgate.net | Esterification is typically an exothermic process. |

| Catalyst | Enhances the reaction rate significantly. researchgate.net | Mineral acids (e.g., H₂SO₄) or strong organic acids are commonly used to protonate the carboxylic acid. researchgate.net |

| Molar Ratio | An excess of alcohol shifts the equilibrium towards the ester product. | This is an application of Le Chatelier's principle to drive the reaction to completion. |

Stereoselective Esterification Studies

This compound possesses a chiral center at the C2 position, making stereoselective reactions a key area of interest. Stereoselective esterification allows for the preparation of enantiomerically pure derivatives, which is crucial in fields like chiral polymer synthesis and pharmacology. While specific studies on this compound are not widely published, general principles of stereoselective esterification can be applied.

One advanced method involves using a flavin photocatalyst with triphenylphosphine (B44618) and visible light. nih.gov This azodicarboxylate-free method allows for the effective esterification of carboxylic acids. A remarkable finding from this research was the ability to control the stereochemical outcome by changing the solvent. For the esterification of (S)-1-phenylethanol, using trifluoromethylbenzene as the solvent resulted in a high degree of inversion of configuration, while switching to acetonitrile (B52724) led to almost complete retention of configuration. nih.gov This solvent-dependent switch offers a powerful tool for controlling the stereochemistry of the final ester product. Such a technique could potentially be adapted to control the configuration at the C2 center of trimethyladipic acid during esterification.

Formation of Diamines and Diols from Isomeric Precursors (e.g., 2,2,4-trimethylhexane-1,6-diamine (B3051248) and 2,2,4-trimethylhexane-1,6-diol (B13735821) from 2,2,4-trimethyladipic acid)

The isomeric mixture of trimethyladipic acids, which includes the 2,2,4- and 2,4,4-isomers, serves as a precursor for producing valuable monomers like trimethylhexamethylenediamine and trimethylhexane-1,6-diol. wikipedia.org These derivatives are used in the production of specialty nylons and polyurethanes. wikipedia.org

The synthesis of trimethylhexamethylenediamine from the corresponding trimethyladipic acids involves a two-step process. First, the dicarboxylic acid is converted to the corresponding dinitrile. This is followed by the reduction of the dinitrile to the diamine. wikipedia.org The resulting product is typically a mixture of the 2,2,4- and 2,4,4-isomers. wikipedia.org

The corresponding diols, 2,2,4-trimethylhexane-1,6-diol and 2,4,4-trimethylhexane-1,6-diol, are synthesized by the reduction of the carboxylic acid groups of the respective trimethyladipic acid isomers. nist.govnih.gov This transformation can be achieved using strong reducing agents capable of reducing carboxylic acids to alcohols.

Table 2: Properties of Diamine and Diol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|---|

| 2,2,4-Trimethylhexane-1,6-diamine wikipedia.orgchemicalbook.com | 3236-53-1 | C₉H₂₂N₂ | 158.289 wikipedia.org |

| 2,4,4-Trimethylhexane-1,6-diamine | 3236-54-2 | C₉H₂₂N₂ | 158.28 |

| 2,2,4-Trimethylhexane-1,6-diol nist.gov | 3089-24-5 | C₉H₂₀O₂ | 160.2539 |

Exploration of Anhydride (B1165640) and Other Reactive Derivatives

Acid anhydrides are highly reactive derivatives of carboxylic acids and are valuable intermediates in organic synthesis. The cyclic anhydride of this compound can be formed, although the seven-membered ring would be less stable than five- or six-membered rings. More commonly, linear symmetric anhydrides are synthesized.

Several methods exist for preparing acid anhydrides from carboxylic acids:

Dehydration: This can be achieved by heating two equivalents of the carboxylic acid, often at very high temperatures (pyrolysis), to eliminate a molecule of water. youtube.com Using a chemical dehydrating agent, such as sulfuric acid, can also facilitate this reaction under milder conditions. youtube.com

From Acid Halides: A more controlled method involves reacting a more reactive acid derivative, like an acid chloride, with a carboxylate salt. youtube.com One equivalent of the dicarboxylic acid would first be converted to its diacid chloride, which could then react with another equivalent of the dicarboxylic acid (or its salt) to form a polymeric anhydride.

Modern Synthetic Methods: Recent developments include light-mediated, copper-catalyzed processes to form symmetric anhydrides from alkyl halides and carbonylation. organic-chemistry.org Another approach uses N-benzoylsaccharins which react with water in the presence of a base like DABCO to produce symmetrical anhydrides. organic-chemistry.org The synthesis of 2,4,6-trimethylbenzoic anhydride has been reported through various methods, highlighting the feasibility of creating sterically hindered anhydrides. nih.gov

These reactive anhydrides can readily react with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively, often with greater efficiency than the parent dicarboxylic acid. youtube.com

Functionalization for Specific Research Probes

The ability to derivatize this compound at its two carboxyl groups makes it a versatile scaffold for constructing specific research probes. The transformations discussed previously can be employed to attach functional moieties.

Ester and Amide Linkages: The carboxyl groups can be converted into esters or amides. This allows for the covalent attachment of reporter molecules such as fluorophores, biotin (B1667282) for affinity purification, or spin labels for electron paramagnetic resonance (EPR) studies. For example, one carboxyl group could be reacted with a fluorescently-labeled alcohol or amine, leaving the second carboxyl group free for conjugation to a target molecule or surface.

Diamino Derivatives: The conversion of the diacid to a diamine, such as trimethylhexamethylenediamine, introduces two nucleophilic amino groups. wikipedia.orgchemicalbook.com These amines can be readily functionalized via reactions with activated esters (e.g., NHS esters), isothiocyanates, or other electrophiles to attach a wide array of probes or linkers.

Diol Derivatives: The corresponding diols offer hydroxyl groups that can be functionalized through etherification or esterification, providing another route to attach specific chemical tags.

The trimethyl-substituted hexane (B92381) backbone provides a flexible and lipophilic spacer, which can be advantageous in designing probes where a specific distance or orientation between the probe and its target is required. The chirality at the C2 position also offers the potential to develop stereospecific probes that can interact selectively with chiral biological environments.

Applications in Advanced Polymer Science and Materials Engineering

Role as a Dicarboxylic Acid Monomer in Polyester (B1180765) Synthesis

Polyesters are a major class of polymers synthesized through the polycondensation reaction between a dicarboxylic acid and a diol. libretexts.org The properties of the resulting polyester are directly influenced by the chemical structure of its constituent monomers.

While specific research detailing the homopolymerization of 2,4,4-trimethylhexanedioic acid is not extensively available in the public literature, the principles of polymer chemistry allow for a clear understanding of its potential role. The introduction of its branched and asymmetric structure into a polyester backbone is expected to have profound effects on the material's properties compared to polyesters made from its linear counterpart, adipic acid.

The structure of a polymer's repeating unit is fundamental to its bulk properties. In polyesters, the incorporation of monomers with bulky or irregular side groups, such as the methyl groups in this compound, disrupts the regularity of the polymer chain. This disruption hinders the ability of the chains to pack into orderly, crystalline structures. rsc.org

Consequently, polyesters synthesized with this compound are predicted to be largely amorphous. This lack of crystallinity generally leads to:

Lower Melting Point (Tm): Amorphous polymers lack a sharp melting point and instead soften over a range of temperatures.

Lower Glass Transition Temperature (Tg): While bulky rings can increase Tg, the flexible aliphatic backbone of trimethyladipic acid would likely result in a lower Tg compared to polyesters made with rigid aromatic acids. researchgate.net

Increased Solubility: The irregular chain structure reduces intermolecular forces, often making the polymer soluble in a wider range of solvents.

Improved Transparency: The absence of crystalline domains that scatter light can result in optically clear materials. mdpi.com

| Property | Polyester from Linear Diacid (e.g., Adipic Acid) | Expected Properties of Polyester from this compound | Rationale |

| Crystallinity | Semicrystalline | Amorphous | The asymmetric methyl groups disrupt chain packing and inhibit crystallization. rsc.org |

| Melting Point (Tm) | Defined and relatively high | Lower or absent | Disruption of crystalline structure leads to a lower melting point or a softening range instead of a sharp melt. vt.edu |

| Solubility | Limited to specific solvents | Enhanced solubility in common organic solvents | Weaker intermolecular forces due to irregular chain structure. |

| Transparency | Opaque or translucent | Potentially high transparency | Lack of light-scattering crystalline regions. mdpi.com |

This table presents expected properties based on general polymer structure-property relationships. Specific experimental data for polyesters based on this compound is limited in the reviewed literature.

Copolymerization, the process of polymerizing two or more different monomers, is a common strategy to tailor the final properties of a material. nih.gov Incorporating this compound as a comonomer in polyester synthesis can be used to modify properties such as flexibility and processability.

For instance, introducing this branched diacid into a typically rigid and crystalline polyester formulation can:

Increase Flexibility: The disruption of crystallinity and the introduction of a flexible aliphatic segment can enhance the polymer's ductility and reduce brittleness.

Improve Processability: By lowering the melting temperature and viscosity, copolymerization can make the polymer easier to process using techniques like melt extrusion or injection molding at lower temperatures, which can also help prevent thermal degradation. nih.gov

The rheological (flow) behavior and mechanical performance of polyesters are directly tied to their molecular structure. The introduction of this compound is expected to influence these properties significantly. The presence of long-chain branches or bulky side groups can increase the entanglement among polymer chains in the melt, which can affect viscosity. nih.gov

Mechanically, the disruption of crystallinity caused by the monomer's branched structure would likely lead to a decrease in properties that rely on an ordered structure, such as tensile strength and modulus, when compared to a similar semicrystalline polyester. rsc.org However, this is often accompanied by an increase in elongation at break, resulting in a tougher, less brittle material.

Utilization in Polyamide Synthesis

Polyamides, commonly known as nylons, are formed through the condensation polymerization of a dicarboxylic acid with a diamine. libretexts.orglibretexts.org The use of this compound (trimethyladipic acid) in polyamide synthesis has been documented as a way to create polymers with modified properties. google.comgoogle.com

When reacted with a diamine, such as hexamethylenediamine, this compound forms a polyamide. Unlike the polyamides derived from linear adipic acid (e.g., Nylon 6,6), the polyamides from trimethyladipic acid possess methyl side groups. These branches disrupt the strong hydrogen bonding that typically occurs between polyamide chains, leading to materials with: google.com

Lower melting points.

Increased solubility in a wider range of solvents.

Reduced crystallinity.

These characteristics can be advantageous for applications requiring easier processing, better solubility for coatings, or modified mechanical properties. google.com

Precursor in Polyurethane Chemistry

Polyurethanes are a highly versatile class of polymers formed by the reaction of a diisocyanate with a polyol. aidic.it While this compound is not a direct precursor in the main polyurethane reaction, it plays a crucial role in the synthesis of one of the key components: polyester polyols.

Polyester polyols are created by reacting a dicarboxylic acid with a diol in excess. By using this compound in the synthesis of these polyols, the resulting prepolymer will have a branched, irregular structure. This often results in a liquid polyol with low viscosity, which offers significant processing advantages when subsequently reacted with an isocyanate to form the final polyurethane product. resonac.com The properties of the final polyurethane, such as flexibility, hardness, and chemical resistance, can be tailored based on the structure of the polyester polyol used. psiurethanes.com

Design and Synthesis of Degradable and Chemically Recyclable Polymers

The development of degradable and chemically recyclable polymers is a key goal in achieving a circular economy for plastics. nih.gov Polymers with linkages in their backbone that can be selectively cleaved, such as ester or amide bonds, are prime candidates for this research. nii.ac.jp

Polyesters and polyamides are inherently susceptible to degradation through hydrolysis of their respective ester and amide links, a process that can be accelerated by acids or bases. libretexts.org While polymers made from this compound contain these hydrolyzable linkages, specific research focused on their controlled degradation or chemical recycling back to the monomer is not widely documented in the reviewed literature.

The concept of chemical recycling involves depolymerizing a polymer back to its constituent monomers, which can then be purified and used to create new polymers. researchgate.net For polyesters and polyamides based on this compound, this would theoretically involve breaking the ester or amide bonds to recover the diacid. However, the efficiency and feasibility of such a process for this specific monomer require further investigation. The development of novel catalysts and reaction conditions is an active area of research for enabling the chemical recycling of various polymer types. nih.govrsc.org

Based on the conducted research, there is no publicly available information that specifically details the use of This compound in the advanced polymer science applications outlined in your request.

General principles of polymer science, including the synthesis of polyesters from dicarboxylic acids and diols, and the formation of polyamides, are well-documented. nih.govlibretexts.orgsavemyexams.comyoutube.com Research also extensively covers topics such as controlled polymer degradation, depolymerization mechanisms for chemical recycling, and the development of bio-based polymers from various monomers. google.comosti.govresearchgate.netmdpi.commdpi.com

However, the search results did not yield any specific studies, data, or detailed research findings regarding the incorporation of This compound into polymer backbones for controlled degradation, its role in depolymerization or chemical recycling pathways, its use in developing bio-based functional polymers from its esters, or its application in advanced polymerization techniques.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided outline for this specific chemical compound.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,4,4-trimethylhexanedioic acid, offering precise insights into the proton and carbon framework of the molecule.

Proton NMR for Methyl and Backbone Proton Characterization

Proton (¹H) NMR spectroscopy allows for the identification and differentiation of the various hydrogen atoms within the this compound molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal correspond to the electronic environment, neighboring protons, and the number of protons for a given signal, respectively.

Based on the structure, distinct signals are expected for the three methyl groups, the protons on the carbon backbone, and the acidic protons of the carboxyl groups. The two geminal methyl groups at the C4 position are chemically equivalent and would produce a single signal, while the methyl group at the C2 position would produce a separate signal. The protons of the methylene (B1212753) (CH₂) and methine (CH) groups along the backbone will exhibit complex splitting patterns due to coupling with adjacent protons. The carboxylic acid protons typically appear as a broad singlet far downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Broad Singlet | 2H |

| -CH- (C2) | 2.3 - 2.7 | Multiplet | 1H |

| -CH₂- (C3) | 1.5 - 1.8 | Multiplet | 2H |

| -CH₂- (C5) | 2.1 - 2.4 | Singlet | 2H |

| -CH₃ (at C2) | 1.1 - 1.3 | Doublet | 3H |

| -CH₃ (gem-dimethyl at C4) | 0.9 - 1.1 | Singlet | 6H |

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Carbon NMR for Resolution of Carbon Environments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. This technique is particularly useful for identifying quaternary carbons, such as the C4 atom, which are not observable in ¹H NMR.

The spectrum would be expected to show nine distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbons of the two carboxylic acid groups would appear significantly downfield. The quaternary carbon, methine, methylene, and various methyl carbons would each have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | 178 - 182 |

| C6 (-COOH) | 175 - 179 |

| C2 (-CH-) | 40 - 45 |

| C3 (-CH₂-) | 35 - 40 |

| C4 (-C-) | 30 - 35 |

| C5 (-CH₂-) | 45 - 50 |

| C2-Methyl (-CH₃) | 15 - 20 |

| C4-Methyls (gem-dimethyl) | 25 - 30 |

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like dicarboxylic acids. In ESI-MS, this compound (molar mass ≈ 188.22 g/mol ) would typically be analyzed in negative ion mode, where it readily loses a proton to form the deprotonated molecule [M-H]⁻.

In negative ion mode, the primary ion observed would be at an m/z corresponding to the deprotonated molecule.

[M-H]⁻ : Expected m/z ≈ 187.10

In positive ion mode, adduct formation is common.

[M+H]⁺ : Expected m/z ≈ 189.11

[M+Na]⁺ : Expected m/z ≈ 211.09

Tandem MS (MS/MS) experiments on the [M-H]⁻ precursor ion could induce characteristic fragmentation, such as the neutral loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da), providing further structural confirmation.

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS)

UPLC-TOF-MS combines the high-resolution separation capabilities of UPLC with the high mass accuracy of a TOF mass analyzer. This is the method of choice for complex mixture analysis, such as assessing the purity of a synthesized batch of this compound.

The UPLC component can effectively separate the target compound from starting materials, reagents, and structurally similar byproducts, such as isomers (e.g., 2,2,4-trimethylhexanedioic acid). The TOF-MS detector provides highly accurate mass measurements (typically within 5 ppm), which allows for the confident determination of the elemental formula of the parent compound and any detected impurities. This is critical for distinguishing between compounds with the same nominal mass but different atomic compositions. The high sensitivity of the technique enables the detection of trace-level impurities that might be missed by other methods.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivative Analysis

Direct analysis of dicarboxylic acids like this compound by Gas Chromatography (GC) is generally not feasible. The high polarity and low volatility of the compound, due to the two carboxylic acid functional groups, would lead to poor chromatographic performance, peak tailing, and potential thermal decomposition in the hot GC inlet.

To overcome this, a derivatization step is required to convert the polar carboxyl groups into less polar, more volatile functional groups. This process involves reacting the analyte with a suitable reagent to form a thermally stable derivative that is amenable to GC analysis.

Common derivatization strategies for carboxylic acids include:

Esterification : Reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a dimethyl ester.

Silylation : Reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a bis-trimethylsilyl (TMS) ester.

Once derivatized, the resulting volatile compound can be readily separated by GC and detected by MS. The mass spectrum of the derivative will show a molecular ion corresponding to the modified structure and a characteristic fragmentation pattern that can be used to confirm the original carbon skeleton of this compound. This method is highly effective for quantifying the compound and identifying volatile or semi-volatile impurities.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis (General dicarboxylic acids)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. thermofisher.com In the context of dicarboxylic acids, XPS provides valuable insights into the surface chemistry, which is crucial for understanding their interactions with other materials and their behavior in various applications. aip.org

The analysis of dicarboxylic acids using XPS involves irradiating the sample with a beam of X-rays, typically using a monochromatic Al Kα radiation source (e.g., at 1486.6 eV). aip.orgsurrey.ac.uk This causes the ejection of core-level electrons. By measuring the kinetic energy and number of these ejected electrons, an XPS spectrum is generated, which plots binding energy versus electron intensity. The positions of the peaks in the spectrum are characteristic of each element, while shifts in these peak positions (chemical shifts) provide information about the chemical bonding environment and oxidation state of the atoms. researchgate.net

For dicarboxylic acids, XPS analysis focuses on the C 1s and O 1s core level spectra. The C 1s spectrum of a simple dicarboxylic acid is expected to show distinct peaks corresponding to the different carbon environments: the carbon in the carboxyl group (-COOH) and the carbon in the alkyl chain (C-C/C-H). aip.org Similarly, the O 1s spectrum is expected to show peaks for the two different oxygen environments in the carboxyl group: the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-O-H). aip.org

However, the analysis can be complicated by factors such as surface contamination with adventitious carbon and potential X-ray beam damage to the sample. aip.org Dicarboxylic acids are known to be somewhat unstable under X-ray exposure, which can lead to decomposition and the appearance of additional peaks in the spectra. aip.org Therefore, care must be taken during data acquisition to minimize beam damage, for instance, by analyzing different areas for each high-resolution scan. aip.org

The quantitative data obtained from XPS, such as the atomic concentrations of carbon and oxygen on the surface and the ratios of different chemical states, are crucial for assessing the purity and surface characteristics of dicarboxylic acids.

Table 1: Representative XPS Data for Dicarboxylic Acids

| Core Level | Functional Group | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | C-C / C-H | 285.0 | aip.org |

| C 1s | -COOH | ~289.0 | aip.org |

| O 1s | C=O | ~533.0 | aip.org |

| O 1s | C-O | ~532.0 | aip.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for identifying the functional groups present in a molecule. nsf.govyoutube.com The technique works by passing infrared radiation through a sample. The molecules in the sample absorb the radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. youtube.com The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" for the compound. youtube.com

For this compound, FTIR spectroscopy is an effective method for confirming its structure by identifying its key functional groups. The most prominent features in the FTIR spectrum of a carboxylic acid are the absorptions due to the hydroxyl (-OH) and carbonyl (C=O) groups of the carboxyl function, as well as the C-H bonds of the alkyl structure. researchgate.netucdavis.edu

The characteristic absorption bands for this compound would be expected in the following regions:

O-H Stretch: A very broad and strong absorption band is typically observed in the region of 3300-2500 cm⁻¹ for the O-H stretching vibration of the carboxylic acid dimer.

C-H Stretch: Strong absorption bands between 3000 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. researchgate.net

C=O Stretch: A very strong and sharp absorption peak appears in the range of 1720-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) in the carboxylic acid. researchgate.net

C-O Stretch and O-H Bend: The spectrum will also show absorptions for the C-O stretching and O-H bending vibrations. The C-O stretch typically appears around 1320-1210 cm⁻¹, and the in-plane O-H bend is found near 1440-1395 cm⁻¹. An out-of-plane O-H bend can also be observed as a broad peak around 920 cm⁻¹.

By analyzing the positions, shapes, and intensities of these absorption bands, one can confirm the presence of the dicarboxylic acid functionality and the trimethylated hexanedioic acid backbone, thus providing a means for both structural elucidation and purity assessment. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H Stretch | Alkyl (CH₃, CH₂) | 3000 - 2850 | Strong |

| C=O Stretch | Carboxylic Acid | 1720 - 1700 | Very Strong, Sharp |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium |

| O-H Bend (out-of-plane) | Carboxylic Acid | ~920 | Broad |

Environmental Chemistry and Biotransformation in Non Human Systems Excluding Toxicity and Human Exposure

Microbial Degradation and Biotransformation Studies in Environmental Contexts (Non-human organisms)

Microbial activity is a primary driver for the degradation of many organic compounds in the environment. Studies on the biodegradability of the isomeric mixture containing 2,4,4-trimethylhexanedioic acid indicate that it is not readily biodegradable.

Screening tests, such as those conducted under OECD Guideline 301, have shown limited mineralization of the substance by microbial communities from sources like sewage treatment plants. This suggests that the branched structure of this compound may hinder its uptake and metabolism by common microorganisms. The presence of quaternary carbon atoms and methyl branching can sterically hinder enzymatic attack, a known factor in the recalcitrance of certain organic molecules.

While ready biodegradability is low, this does not preclude the possibility of adaptation and degradation by specialized microbial consortia over longer periods or under specific environmental conditions. However, detailed studies identifying specific microbial strains or enzymatic pathways responsible for the biotransformation of this compound in non-human organisms are not widely reported in the scientific literature.

Behavior and Fate in Simulated Ecosystems (e.g., soil, water systems)

The behavior and fate of a chemical in the environment are influenced by a combination of its physical-chemical properties and its susceptibility to degradation. For this compound, its behavior in soil and water systems is largely governed by its water solubility and potential for adsorption.

Adsorption/Desorption: As a dicarboxylic acid, its dissociation constant (pKa) values are important in determining its form and behavior in the environment. At typical environmental pH values, the carboxylic acid groups will be deprotonated, resulting in an anionic form. This anionic nature generally leads to low adsorption to negatively charged soil and sediment particles due to electrostatic repulsion. Data from ECHA registration dossiers for the isomeric mixture suggest a low potential for adsorption to soil organic carbon (low Koc value). This implies that this compound is likely to be mobile in soil and has the potential to leach into groundwater.

Distribution Modeling: Based on its physical-chemical properties, including its vapor pressure and water solubility, distribution models predict that this compound will predominantly partition to the water compartment if released into the environment. Its low volatility suggests that it will not significantly partition to the atmosphere.

The combination of low biodegradability and low adsorption potential suggests that this compound could be persistent and mobile in aquatic and soil environments.

Comparative Environmental Studies with Related Dicarboxylic Acid Structures for Predictive Modeling

To better predict the environmental behavior of this compound, it is useful to compare it with other dicarboxylic acids.

Linear dicarboxylic acids, such as adipic acid (hexanedioic acid), generally exhibit greater biodegradability than their branched counterparts. The presence of methyl groups, as seen in this compound, often reduces the rate and extent of microbial degradation. This is a well-established principle in environmental chemistry, where structural complexity can impede enzymatic processes.

Studies on other branched-chain aliphatic compounds have shown that the position and number of branches significantly influence their environmental fate. For instance, the metabolism of branched-chain amino acids is a fundamental biological process, but the degradation of xenobiotic branched compounds can be more challenging for microorganisms.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2,4,4-Trimethylhexanedioic acid and validating its purity?

- Methodology : Utilize Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxylic acid peaks at ~2500–3300 cm⁻¹ and C=O stretches at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure, while gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects volatile derivatives. Cross-reference with synthetic standards and databases for spectral validation .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodology : Follow general protocols for corrosive carboxylic acids: wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust or vapors. Store in a cool, dry area away from oxidizing agents. Document toxicity data (e.g., skin/eye irritation potential) and disposal methods in compliance with institutional safety guidelines, as emphasized in pharmacological research standards .

Q. What are the solubility profiles of this compound in polar vs. nonpolar solvents, and how do these impact experimental design?

- Methodology : Conduct solubility tests in water, ethanol, dichloromethane, and hexane at 25°C. Measure solubility gravimetrically or via UV-Vis spectroscopy. Low aqueous solubility may necessitate derivatization (e.g., esterification) for reactions in hydrophilic media, while high organic solubility supports applications in solvent extraction .

Advanced Research Questions

Q. How does the branched alkyl structure of this compound influence its chelation efficiency compared to linear-chain diacids in transition metal extraction?

- Methodology : Compare metal ion (e.g., Cu²⁺, Pb²⁺) distribution ratios using solvent extraction assays. Adjust pH (2–6) to optimize protonation of carboxyl groups. Analyze selectivity via inductively coupled plasma mass spectrometry (ICP-MS). The steric hindrance from trimethyl groups may reduce chelation kinetics but enhance selectivity for larger ions, as seen in structurally similar organophosphorus acids .

Q. What experimental strategies resolve contradictions in extraction kinetics data for this compound under varying ionic strength conditions?

- Methodology : Perform kinetic studies using stopped-flow spectrophotometry to monitor metal-ligand complex formation. Control ionic strength with NaCl or KCl. Apply the Pitzer model to account for activity coefficients in high-salinity systems. Discrepancies may arise from ion-pairing effects or competing ligands, requiring multivariate regression analysis .

Q. Can this compound be integrated into polymer inclusion membranes (PIMs) for selective metal recovery, and how does its performance compare to monothiophosphinic acids?

- Methodology : Fabricate PIMs by blending the diacid with poly(vinyl chloride) or cellulose triacetate. Test ion transport efficiency (e.g., flux, selectivity) for Cu²⁺ vs. Pb²⁺ using diffusion cells. Characterize membranes via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS). The diacid’s dual carboxyl groups may enhance ion affinity but reduce membrane stability compared to sulfur-containing analogs .

Q. What role does this compound play in synthesizing bioactive triazole derivatives, and how can its reactivity be optimized?

- Methodology : Use the diacid as a precursor for esterification or amidation reactions with triazole-thiols. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., catalyst, solvent polarity). Evaluate antimicrobial activity of derivatives using broth microdilution assays. The methyl groups may sterically hinder nucleophilic attack, requiring tailored catalysts (e.g., DCC/DMAP) .

Methodological Notes

- Data Validation : Ensure raw data (e.g., NMR spectra, extraction coefficients) are archived in appendices, with processed data in the main text to maintain clarity .

- Error Analysis : Quantify uncertainties in solubility and kinetic measurements using standard deviations from triplicate trials. Discuss instrumental limitations (e.g., GC-MS detection thresholds) .

- Comparative Studies : Benchmark results against structurally analogous diacids (e.g., adipic acid) and organophosphorus ligands (e.g., Cyanex 272) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.